![molecular formula C12H12O2S B6300847 5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester CAS No. 101219-39-0](/img/structure/B6300847.png)
5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H12O2S . It is used for research and development purposes . The compound is a derivative of benzo[b]thiophene, a heterocyclic compound with a five-membered ring made up of one sulfur atom .
Synthesis Analysis
The synthesis of thiophene derivatives, including this compound, has been a topic of interest in recent years . Various methods have been used, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different reagents . For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C10H8O2S/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5H,1H3,(H,11,12) . This indicates the presence of a five-membered ring containing a sulfur atom, which is characteristic of thiophene derivatives . Chemical Reactions Analysis
Thiophene derivatives, including this compound, are known to undergo various chemical reactions . For instance, upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 220.29 . More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique
5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various organic compounds, such as thiophene-based polymers, which are used in organic electronics and photovoltaics. This compound is also used in the synthesis of pharmaceuticals, such as antifungal agents, and in the synthesis of agrochemicals, such as herbicides. In addition, this compound is used as a reagent in organic chemistry and in the synthesis of other compounds, such as dyes and pigments.
Mécanisme D'action
Target of Action
Thiophene-based analogs have been studied extensively and are known to interact with a variety of biological targets .
Mode of Action
It’s known that thiophene derivatives can interact with their targets through various types of chemical interactions, including hydrogen bonds, π -cation interactions, and π-π stacking interactions .
Biochemical Pathways
Thiophene derivatives are known to be involved in a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester in lab experiments is its availability. This compound is widely available and can be easily synthesized using a number of methods. Additionally, this compound is relatively inexpensive and can be stored for long periods of time without degradation. The main limitation of using this compound in lab experiments is its toxicity. This compound can be toxic to some organisms, and it should be handled with care.
Orientations Futures
The future directions for 5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis and pharmaceuticals. Additionally, further research is needed to determine the exact toxicity of this compound and to develop methods for its safe handling and disposal. Finally, further research is needed to explore the potential of this compound as a starting material for the synthesis of other compounds, such as dyes and pigments.
Méthodes De Synthèse
5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester can be synthesized using a number of methods, including the Friedel-Crafts alkylation of thiophene with ethyl bromide, the oxidation of ethyl thiophene-2-carboxylate with potassium permanganate, and the reaction of ethyl bromide with thiophene-2-carboxylic acid. The most common method is the Friedel-Crafts alkylation of thiophene with ethyl bromide, which involves the reaction of thiophene with ethyl bromide in the presence of anhydrous aluminum chloride as a catalyst. The reaction proceeds in two steps, the first step being the formation of a Friedel-Crafts adduct and the second step being the formation of this compound.
Analyse Biochimique
Biochemical Properties
5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including this compound, have been shown to exhibit inhibitory effects on certain enzymes involved in inflammatory pathways . This interaction is primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their catalytic activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their activity and influencing downstream cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . These changes can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis. Furthermore, the compound’s impact on cell signaling pathways can influence cellular responses to external stimuli, thereby affecting overall cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . Additionally, the compound can activate or inhibit receptors involved in cell signaling pathways, leading to changes in downstream signaling events and gene expression . These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, the compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects are important considerations for the compound’s potential therapeutic applications and safety profile. Animal studies have provided valuable insights into the dosage-dependent effects of this compound, highlighting the need for careful dose optimization in therapeutic settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are mediated by enzymes such as cytochrome P450s, which play a crucial role in the biotransformation of the compound . The effects of this compound on metabolic flux and metabolite levels are important considerations for its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can interact with intracellular binding proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by factors such as tissue perfusion and binding affinity to plasma proteins . These factors are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, the compound may be directed to the nucleus, where it can modulate gene expression and chromatin structure . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and therapeutic potential.
Propriétés
IUPAC Name |
ethyl 5-methyl-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2S/c1-3-14-12(13)11-7-9-6-8(2)4-5-10(9)15-11/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWZTDQPZCZCCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

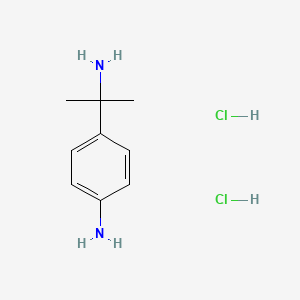
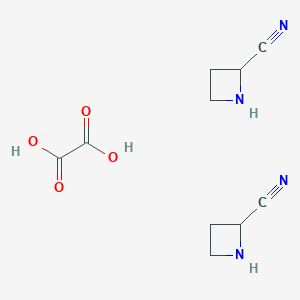
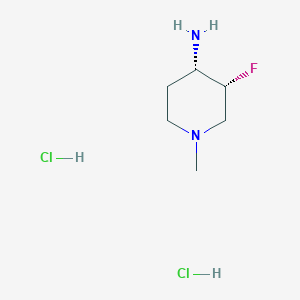
![Methyl 2-[3-(2-hydroxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B6300786.png)
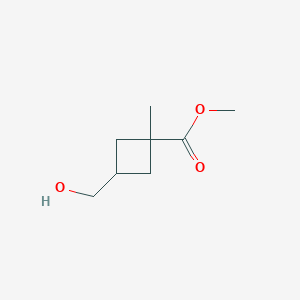
![tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate](/img/structure/B6300798.png)
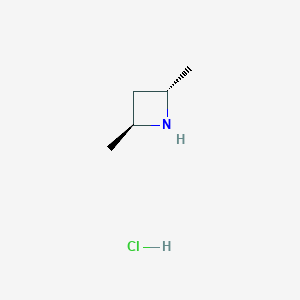
![7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6300814.png)
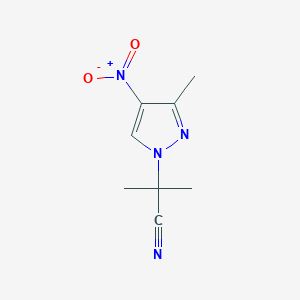

![7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B6300837.png)
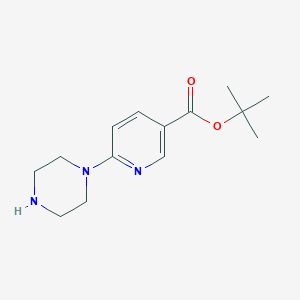
![5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6300853.png)
![N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide](/img/structure/B6300854.png)